Phenol, 3(or 5)-methyl-2-(2-propenyl)-
Description
Phenol, 3(or 5)-methyl-2-(2-propenyl)- is a phenolic compound characterized by a phenol core substituted with a methyl group at position 3 or 5 and a propenyl (allyl) group at position 2. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol. The structural arrangement of substituents significantly influences its physicochemical and biological properties.
Properties
CAS No. |
108797-88-2 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-2-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O/c1-7(2)10-8(3)5-4-6-9(10)11/h4-6,11H,1H2,2-3H3 |
InChI Key |
RAQYGFLFCLNEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Allyl Phenyl Ethers and Demethylation
One common synthetic route starts from p-allylanisole (prop-2-enyl phenyl methyl ether), which undergoes demethylation and subsequent coupling to form the desired phenol derivatives:
Step 1: Demethylation of p-allylanisole
The methyl ether group in p-allylanisole is removed using boron tribromide-methyl sulfide complex, yielding p-allylphenol (Chavicol). This step is crucial for exposing the phenolic hydroxyl group necessary for further reactions.Step 2: Oxidative Coupling
Under alkaline conditions, p-allylphenol undergoes oxidative coupling using potassium ferricyanide (K3Fe(CN)6) as the oxidant. This reaction forms the biphenolic structure characteristic of magnolol and related compounds, including phenol, 3(or 5)-methyl-2-(2-propenyl)- derivatives.Advantages and Challenges
This method provides a relatively straightforward route from commercially available starting materials. However, the oxidative coupling requires careful control to avoid overoxidation and side products. Purification can be challenging due to similar physical properties of by-products.
Synthesis Using Trifluoroacetic Acid and Vanadium Oxytrifluoride
Another method involves the use of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in the presence of vanadium oxytrifluoride (VOF3):
Step 1: Reaction of p-allylanisole with TFA/TFAA and VOF3
This redox reaction introduces methoxy groups and forms intermediates such as 1-methoxy-2-[2-methoxy-5-(2-propenyl)phenyl]-4-(2-propenyl)benzene.Step 2: Demethylation
The methoxy groups are removed by boron tribromide-methyl sulfide complex to yield the target phenol compound.Advantages and Challenges
This method allows for selective functionalization and has been reported to produce high-purity products. However, it involves expensive reagents and requires strict anhydrous and oxygen-free conditions, limiting its industrial scalability.
Direct Heating of Diallyl Diphenyl Sulfone Derivatives
A patented method for related compounds like 4,4'-sulfonylbis[2-(2-propenyl)]phenol involves:
Heating 4,4'-diallyldiphenylsulfone at 195-210°C under inert gas with heterocyclic and amino compounds as catalysts.
This method achieves high purity and good yield without microwave assistance and with fewer byproducts.
Though this method is specific to sulfonylbisphenol derivatives, it demonstrates the utility of high-temperature thermal reactions in allylphenol synthesis.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|
| Demethylation of p-allylanisole + Oxidative Coupling | Boron tribromide-methyl sulfide, K3Fe(CN)6, alkaline | Moderate yield (~40%), moderate purity | Simple reagents, straightforward | Side products, purification difficulty |
| TFA/TFAA and VOF3 Redox + Demethylation | Trifluoroacetic acid, vanadium oxytrifluoride, boron tribromide | High purity, lower yield | Selective, cleaner product | Expensive reagents, strict conditions |
| Thermal Reaction of Diallyl Diphenylsulfone | Heating at 195-210°C, inert atmosphere, heterocyclic and amino catalysts | High purity, good yield | Low byproducts, simple heating | Specific to sulfonylbisphenol derivatives |
Research and Industrial Considerations
The oxidative coupling approach remains the most widely used due to its balance of cost and efficiency.
The TFA/VOF3 method, while cleaner, is less favored industrially due to complexity and cost.
Thermal methods for related compounds show promise for scale-up but are less directly applicable to simple phenol derivatives.
Purification challenges due to similar physical properties of target and byproducts necessitate advanced chromatographic techniques.
The biological significance of phenol, 3(or 5)-methyl-2-(2-propenyl)- and related compounds like magnolol drives ongoing research into optimized synthesis for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3(or 5)-methyl-2-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 3(or 5)-methyl-2-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, 3(or 5)-methyl-2-(2-propenyl)- involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic compounds. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and biological activities of phenol derivatives with methyl, propenyl, or isopropyl substituents:
Key Observations:
- Substituent Effects: The propenyl group in eugenol and the target compound is associated with membrane disruption in microbial cells, a mechanism critical to antifungal and antibacterial activity . Methyl vs. Positional Isomerism: Thymol and carvacrol demonstrate that substituent positions (e.g., methyl and isopropyl groups) influence antimicrobial potency. Similarly, the 3/5-methyl positional isomerism in the target compound may affect its bioactivity .
Antimicrobial Properties:
- Eugenol: Exhibits broad-spectrum antifungal activity by disrupting fungal plasma membranes and inhibiting ergosterol biosynthesis . It also shows low toxicity to human cells, making it suitable for dental applications .
- Thymol/Carvacrol : These isomers exhibit strong anti-inflammatory and antimicrobial effects, with carvacrol showing higher efficacy against Gram-negative bacteria due to its ability to destabilize outer membranes .
- 2-Methoxy-4-(2-propenyl)phenol: Reported to possess antiseptic and anticancer properties, likely due to its phenolic hydroxyl and propenyl groups, which enhance radical scavenging and membrane interaction .
Physicochemical Properties
- Lipophilicity : The target compound’s logP value (estimated ~2.8) is lower than thymol (logP ~3.3) due to the propenyl group’s unsaturated bonds, which may reduce hydrophobicity compared to isopropyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
